Asperlactone
Overview
Description
Asperlactone is a secondary metabolite isolated from the fungus Aspergillus ochraceus. It belongs to the class of butenolides and is characterized by its furan-2(5H)-one structure substituted by (2S,3S)-3-methyloxiran-2-yl and (1S)-1-hydroxyethyl groups at positions 3 and 5, respectively . This compound exhibits notable antifungal and antibacterial properties, making it a compound of interest in various scientific fields .
Scientific Research Applications
Asperlactone has a wide range of scientific research applications due to its biological activities:
Mechanism of Action
Target of Action
Asperlactone is a secondary metabolite isolated from Aspergillus ochraceus . It exhibits antifungal and antibacterial properties , indicating that its primary targets are likely to be specific components of bacterial and fungal cells.
Mode of Action
Given its antifungal and antibacterial properties, it is likely that this compound interacts with its targets in a way that inhibits the growth or survival of these microorganisms .
Biochemical Pathways
The biosynthesis of this compound involves the incorporation of [2-13C, 2-2H3]acetate . The C-7 methyl group of this compound retains up to two hydrogens from [2-13C,2-2H3]acetate . This suggests that this compound is involved in biochemical pathways related to acetate metabolism.
Result of Action
This compound exhibits antifungal and antibacterial properties . This suggests that the result of its action is the inhibition of growth or survival of certain bacteria and fungi.
Biochemical Analysis
Biochemical Properties
It is known that the C-7 methyl group of Asperlactone retains up to two hydrogens from [2-C,2-H]acetate . This suggests that this compound may interact with certain enzymes or proteins in a biochemical reaction, although the specific nature of these interactions is not yet clear .
Cellular Effects
It is known that this compound exhibits antifungal and antibacterial properties , suggesting that it may influence cell function by inhibiting the growth of certain bacteria and fungi
Molecular Mechanism
It is known that the C-7 methyl group of this compound retains up to two hydrogens from [2-C,2-H]acetate , suggesting that it may interact with biomolecules in a specific way. The details of these interactions, including any potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of asperlactone involves the incorporation of acetate and oxygen gas into the fungal cultures of Aspergillus melleus. The biosynthetic pathway suggests an epoxide-mediated rearrangement and ring closure reactions . The synthetic preparation of this compound can be achieved through customized synthesis methods, although the success rate may vary due to various objective factors .
Industrial Production Methods: this compound is typically produced through fermentation processes involving Aspergillus species. The industrial production methods focus on optimizing the growth conditions of the fungal cultures to maximize the yield of this compound. This includes controlling factors such as temperature, pH, and nutrient availability.
Chemical Reactions Analysis
Types of Reactions: Asperlactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s epoxide and hydroxyl groups are particularly reactive, making it susceptible to nucleophilic attacks.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophiles such as amines and thiols can react with the epoxide group in this compound under mild conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, such as hydroxylated, aminated, and thiolated derivatives.
Comparison with Similar Compounds
Asperlactone is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Aspyrone: Another polyketide metabolite from Aspergillus species, known for its antifungal properties.
Isothis compound: A structural isomer of this compound with similar biological activities.
6-Methylsalicylic Acid: A simple polyketide that serves as a precursor for various complex metabolites, including this compound.
This compound’s unique combination of antifungal, antibacterial, and insecticidal properties, along with its distinct chemical structure, sets it apart from these similar compounds.
Properties
IUPAC Name |
(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5-,7+,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNPJDEXLLCQG-DGCAKLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(OC2=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)C2=C[C@@H](OC2=O)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227215 | |
Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76375-62-7 | |
Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076375627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Furanone, 5-((1S)-1-hydroxyethyl)-3-((2S,3S)-3-methyloxiranyl)-, (5R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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